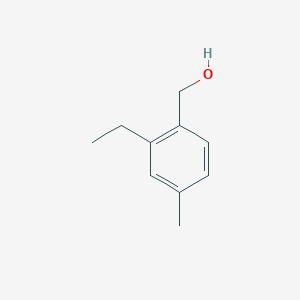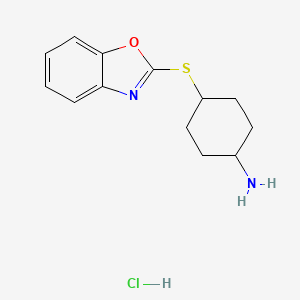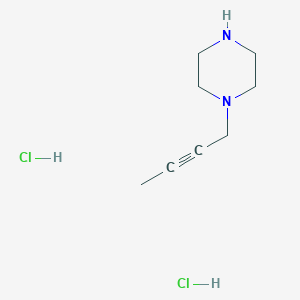
(2-Ethyl-4-methylphenyl)methanol
概要
説明
“(2-Ethyl-4-methylphenyl)methanol”, also known as “4-Methylphenethyl alcohol” or “2-(p-Tolyl)ethanol”, is an oily liquid . It is a natural product found in Ligusticum striatum and Ligusticum chuanxiong . The molecular formula of this compound is C9H12O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C9H12O/c1-8-2-4-9 (5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 . The molecular weight of this compound is 136.19 g/mol . Physical and Chemical Properties Analysis
“this compound” is an oily liquid . The molecular weight of this compound is 136.19 g/mol .科学的研究の応用
Lipid Dynamics in Biological Membranes : Methanol is used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. It significantly influences lipid dynamics, affecting the structure-function relationship associated with bilayer composition. This is crucial in understanding cellular survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
Bio-diesel and Bio-lubricant Synthesis : Methanol plays a role in the transesterification of vegetable oil (triglycerides) to produce bio-diesel and bio-lubricants. This process is significant for developing sustainable and renewable energy sources (Bokade & Yadav, 2007).
Biological Conversion to Specialty Chemicals : Engineering Escherichia coli to utilize methanol for converting it into useful metabolites is a significant application. This biological conversion is promising for chemical and fuel production, utilizing methanol as a substrate (Whitaker et al., 2017).
Methylation of Aromatic Amines : Methanol is used in the methylation of aromatic amines, an important process in organic synthesis. This application highlights methanol's role in facilitating chemical transformations in a variety of compounds (Ogata et al., 2018).
Methanolysis of Polyurethane Foam : Methanol is used in the methanolysis of polyurethane foam, which is significant for chemical recycling and understanding the degradation process of polymeric materials (Asahi et al., 2004).
Safety and Hazards
特性
IUPAC Name |
(2-ethyl-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKBPLIFNSPFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)
![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)




![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)

![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)


